1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472311
InChI: InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3
SMILES:
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17472311

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
IUPAC Name 1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3
Standard InChI Key ZLXMOCDTXKUUNH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)Br)C(C(C)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3-bromo-5-methylphenyl group attached to a propan-2-ol backbone with an amino substituent at the first carbon (Table 1). Its stereochemistry varies across enantiomers, such as the (1S,2S)- and (1R,2R)-configurations documented in chiral synthesis studies .

Table 1: Structural Characteristics

PropertyValue/DescriptorSource
IUPAC Name1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol
Molecular FormulaC₁₀H₁₄BrNO
SMILESCC1=CC(=CC(=C1)Br)C(C(C)O)N
Chiral CentersC1 and C2
XLogP3-AA (Predicted)1.9

The bromine atom at the aromatic meta-position enhances electrophilic reactivity compared to non-halogenated analogs, while the methyl group at the para-position influences steric interactions. Hydrogen-bonding capacity arises from the -NH₂ and -OH groups, enabling participation in molecular recognition processes .

Synthesis and Reaction Chemistry

Synthetic Pathways

Industrial-scale production typically employs multi-step sequences starting from 3-bromo-5-methylbenzaldehyde (Fig. 1). Key stages include:

  • Nucleophilic Addition: Grignard reagent (e.g., CH₃MgBr) attack on the aldehyde carbonyl to form a secondary alcohol.

  • Amination: Introduction of the amino group via reductive amination or displacement reactions .

  • Stereochemical Control: Chiral catalysts or resolving agents isolate desired enantiomers .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Aldehyde PreparationBromination of 5-methylbenzaldehyde78%
Alcohol FormationCH₃MgBr, THF, −10°C85%
Reductive AminationNH₃, NaBH₄, MeOH62%

Reactivity Profile

The compound undergoes characteristic amino alcohol reactions:

  • Oxidation: The secondary alcohol oxidizes to a ketone with CrO₃ under acidic conditions.

  • Bromine Displacement: Pd-catalyzed coupling reactions replace bromine with aryl/alkynyl groups .

  • Salt Formation: Protonation of the amino group forms hydrochloride salts for improved solubility.

Assay TypeTargetIC₅₀/EC₅₀
GPCR Binding5-HT₂A Receptor12 μM
Enzyme InhibitionMonoamine Oxidase B18 μM
CytotoxicityHeLa Cells>100 μM

Stability and Formulation Considerations

Physicochemical Stability

The compound remains stable for ≥24 months at −20°C in amber vials. Degradation occurs under:

  • Acidic Conditions (pH <2): Cleavage of the C-N bond.

  • UV Exposure: Dehydrohalogenation releases HBr .

Table 4: Stability Parameters

ParameterValue
Melting Point89–92°C (decomp.)
Aqueous Solubility3.2 mg/mL (pH 7.4)
LogD (pH 7.4)1.1

Analytical Characterization

Quality control protocols utilize:

  • HPLC: C18 column, 0.1% TFA/ACN gradient, retention time = 8.2 min .

  • NMR (¹H, 400 MHz): δ 7.35 (s, Ar-H), 4.21 (m, -OH), 3.02 (q, -NH₂) .

Research Trends and Future Directions

Recent studies focus on:

  • Enantiomer-Specific Activity: (1S,2S)-isomer shows 3× greater 5-HT₂A affinity than (1R,2R) .

  • Prodrug Development: Esterification of the hydroxyl group improves blood-brain barrier penetration.

  • Green Synthesis: Catalytic asymmetric amination reduces step count and waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator